Cas no 1805508-00-2 (2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid)

2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid
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- インチ: 1S/C8H6F2INO3/c1-15-6-3(11)2-12-5(7(9)10)4(6)8(13)14/h2,7H,1H3,(H,13,14)
- InChIKey: KFAXADWXHTVEBT-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(C(=O)O)=C1OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- XLogP3: 1.7
- トポロジー分子極性表面積: 59.4
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029023356-250mg |
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |
1805508-00-2 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029023356-1g |
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |
1805508-00-2 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029023356-500mg |
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid |
1805508-00-2 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid (CAS: 1805508-00-2) in Chemical Biology and Pharmaceutical Research
2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid (CAS: 1805508-00-2) is a fluorinated pyridine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent studies have highlighted its potential in targeting various biological pathways, making it a promising candidate for drug discovery and development.
The synthesis and characterization of 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid have been extensively documented in recent literature. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structural integrity. The compound's stability under physiological conditions and its reactivity with various nucleophiles have been key areas of investigation, with findings suggesting its suitability for further derivatization in drug design.
One of the most notable applications of this compound is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and the incorporation of the difluoromethyl group has been shown to enhance the binding affinity and selectivity of these inhibitors. Recent preclinical studies have demonstrated the efficacy of derivatives of 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid in inhibiting specific kinase pathways associated with tumor growth and metastasis.
In addition to its use in oncology, this compound has also been explored in the context of infectious diseases. Its ability to act as a scaffold for the development of antimicrobial agents has been investigated, with promising results against resistant bacterial strains. The iodine substituent, in particular, has been leveraged for further functionalization, enabling the creation of libraries of compounds with diverse biological activities.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid. Researchers are actively working on improving the bioavailability and metabolic stability of these compounds to enhance their therapeutic potential. Future directions include the exploration of novel synthetic routes and the evaluation of these derivatives in clinical trials.
In conclusion, 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid (CAS: 1805508-00-2) represents a valuable tool in modern drug discovery. Its unique chemical properties and broad applicability make it a focal point in ongoing research efforts aimed at addressing unmet medical needs. Continued investigation into its mechanisms of action and therapeutic applications is expected to yield significant breakthroughs in the coming years.
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